The synthesis of ERK1/2 inhibitors typically involves several key steps that focus on optimizing potency and selectivity. For instance, AZD0364, a notable ERK1/2 inhibitor, was developed through structure-based drug design, starting from a lead compound identified through high-throughput screening. The synthesis process includes:
The molecular structure of ERK1/2 inhibitors is characterized by their ability to bind competitively at the ATP-binding site of the kinases. For example, AZD0364 exhibits a unique binding mode that allows it to fit snugly within this site, forming critical interactions with amino acid residues essential for kinase activity. Key features include:
The primary chemical reactions involving ERK1/2 inhibitors include:
The mechanism of action for ERK1/2 inhibitors primarily revolves around competitive inhibition at the ATP-binding site. Upon binding:
ERK1/2 inhibitors possess specific physical and chemical properties that influence their effectiveness:
ERK1/2 inhibitors have significant applications in scientific research and clinical settings:
Extracellular signal-regulated kinases 1 and 2 (Extracellular signal-regulated kinase 1, Extracellular signal-regulated kinase 2) possess highly conserved catalytic domains that undergo sequential phosphorylation for activation. The dual phosphorylation of the Thr-Glu-Tyr (TEY) motif within the activation loop by mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 is indispensable for catalytic activity [5] [10]. This post-translational modification induces a conformational shift that realigns critical residues for substrate access and nucleotide binding. Structural analyses reveal that phosphorylation stabilizes the activation loop, facilitating a catalytically competent state where the phosphate-binding loop (P-loop) adopts a closed conformation optimal for ATP coordination [5].
Substrate specificity is governed by primary sequence motifs and docking interactions. Extracellular signal-regulated kinase 1 and Extracellular signal-regulated kinase 2 exhibit a pronounced preference for proline-directed phosphorylation, with consensus sequences identified as -Pro-Xaa-Ser/Thr-Pro- (where Xaa represents neutral or basic amino acids) [3] [8]. This selectivity arises from a hydrophobic pocket adjacent to the catalytic site that accommodates the proline residue at the P+1 position. Beyond primary sequences, tertiary interactions via docking sites (D-domains and F-recruitment sites) on substrates enhance binding affinity and phosphorylation efficiency. For example, transcription factors like Elk-1 and c-Myc possess D-domains that engage a conserved groove on Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2, positioning them for optimal phosphorylation [6] [10].
A critical structural transition occurs upon autophosphorylation at Threonine 188 (in human Extracellular signal-regulated kinase 2; Threonine 208 in Extracellular signal-regulated kinase 1). This modification, dependent on prior TEY phosphorylation and kinase dimerization, induces an open conformation of the activation segment. This structural shift exposes a nuclear localization signal, facilitating Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 translocation to the nucleus [6]. Disruption of dimerization via deletion mutagenesis (e.g., Extracellular signal-regulated kinase 2 Δ174–177) abolishes Threonine 188 phosphorylation and subsequent nuclear signaling, underscoring the interdependence of quaternary structure, post-translational modifications, and subcellular localization in pathway functionality [6].
Table 1: Key Structural Motifs Governing Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Function
Structural Element | Location | Functional Role | Consequence of Modification |
---|---|---|---|
TEY Motif | Activation loop | Catalytic activation | Dual phosphorylation induces active conformation; enables substrate binding |
Threonine 188/208 | Near activation loop | Autophosphorylation site | Promotes nuclear translocation; stabilizes dimer interface |
D-Domain Docking Site | Distal from active site | Substrate recruitment | Binds D-domains of transcription factors (e.g., Elk-1) |
F-Recruitment Site | C-terminal lobe | Substrate specificity | Recognizes Phe/Tyr in DEF motifs of regulators (e.g., PEA-15) |
Scaffold proteins orchestrate Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 signaling by spatially organizing pathway components, enhancing signaling fidelity, and restricting cross-talk with parallel cascades. These non-enzymatic platforms tether mitogen-activated protein kinase kinase 1/mitogen-activated protein kinase kinase 2 and Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 to specific subcellular locales, thereby compartmentalizing signal transduction [3] [4]. For instance, kinase suppressor of ras 1 and kinase suppressor of ras 2 facilitate Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activation at the plasma membrane, directing signals toward proliferative responses [9].
Calponin isoforms exemplify scaffolds that channel Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activity toward cytoskeletal regulation. All three isoforms (calponin 1, calponin 2, calponin 3) interact with Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 via calponin homology domains, localizing the kinases to actin filaments [4]. Knockdown of calponin 3 in fibroblasts disrupts Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 translocation to the cell cortex upon stimulation, impairing motility without affecting nuclear Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activity or proliferation. This indicates that calponin scaffolds sequester a kinase subpopulation dedicated to cytoskeletal remodeling rather than transcriptional regulation [4].
Smooth muscle Archvillin represents another scaffold that nucleates a signaling complex containing Raf proto-oncogene serine/threonine-protein kinase, mitogen-activated protein kinase kinase 1, and Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 at the plasma membrane. This assembly promotes localized Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activation essential for smooth muscle contraction. Disruption of this complex via calponin 1 knockdown diminishes agonist-induced Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 phosphorylation and contractility, confirming that scaffolds dictate functional specificity by controlling kinase localization and substrate accessibility [4].
Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 inhibitor 1 exemplifies a class of ATP-competitive inhibitors that exploit unique structural features of the Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 ATP-binding pocket. Unlike conventional type-I inhibitors that target the active kinase conformation, this inhibitor induces a distinctive inactive state characterized by a dramatic reorganization of the phosphate-binding loop [5]. Crystallographic studies reveal that upon binding, the inhibitor's piperazine-phenyl-pyrimidine moiety inserts into a novel allosteric pocket formed by an outward tilt of helix αC and inward flipping of tyrosine 36 within the phosphate-binding loop. This restructuring creates a deep hydrophobic cavity absent in unphosphorylated or active Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 [5].
The binding mechanism involves a tripartite interaction network:
Kinome-wide profiling against 456 kinases demonstrates exceptional selectivity, with half-maximal inhibitory concentration values of 8.3 nanomolar for Extracellular signal-regulated kinase 1 and 2.7 nanomolar for Extracellular signal-regulated kinase 2. Off-target inhibition (e.g., cell division cycle 2-like kinase 2, death-associated protein kinase-related apoptosis-inducing protein kinase 1) occurs at concentrations 40–70-fold higher, attributable to divergent structural responses to the inhibitor. Co-crystallization with off-targets like haspin reveals canonical type-I binding lacking the induced pocket, confirming that the unique Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 conformational change underlies selectivity [5].
Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 inhibitor 1 exhibits distinctive efficacy against phosphorylated (activated) Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 isoforms, a critical attribute for targeting oncogenic Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 signaling. Unlike upstream inhibitors (e.g., mitogen-activated protein kinase kinase 1 inhibitors), this compound effectively suppresses both baseline and feedback-enhanced Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activity in tumors with Ras/Raf mutations [5] [9]. Mechanistically, it binds tightly to the dually phosphorylated active form, locking it in an inactive conformation via the induced pocket, thereby preventing substrate phosphorylation despite Thr202/Tyr204 phosphorylation [5].
In triple-negative breast cancer models, compensatory extracellular signal-regulated kinase 5 activation limits the efficacy of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 monotherapy. Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 inhibitor 1 overcomes this resistance by concurrently inhibiting extracellular signal-regulated kinase 5 through polypharmacological action. Biochemical assays confirm nanomolar potency against both kinases, enabling sustained pathway suppression. This dual inhibition disrupts mammalian target of rapamycin/70 ribosomal protein S6 kinase signaling and nuclear receptor coactivator 4-mediated ferritinophagy, mitigating multidrug resistance [1].
Table 2: Impact of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Inhibitor 1 on Phosphorylation Dynamics in Cancer
Oncogenic Context | Primary Resistance Mechanism | Inhibitor Action | Downstream Consequence |
---|---|---|---|
BRAF V600E Melanoma | Feedback activation of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 | Binds phosphorylated Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2; prevents nuclear translocation | Suppression of ELK1 phosphorylation; cell cycle arrest |
Triple-Negative Breast Cancer | Compensatory extracellular signal-regulated kinase 5 activation | Dual inhibition of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 and extracellular signal-regulated kinase 5 | Blockade of ferritinophagy; enhanced ferroptosis |
KRAS-Mutant Cancers | Upstream pathway reactivation | Sustained engagement with phosphorylated Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 | Inhibition of c-Myc/c-Fos phosphorylation; reduced proliferation |
The inhibitor demonstrates prolonged target engagement due to slow dissociation kinetics. Biolayer interferometry measures dissociation half-lives exceeding 240 minutes for Extracellular signal-regulated kinase 2, compared to <5 minutes for off-targets like c-Jun N-terminal kinase 1. This sustained binding translates to durable pathway suppression in cells; washout experiments show persistent inhibition of ribosomal S6 kinase phosphorylation beyond 24 hours post-inhibitor removal. Such pharmacokinetic properties are advantageous for suppressing tumors with hyperactive Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 signaling driven by upstream mutations [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: